molecular formula C20H25N3O5S B12181035 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12181035
M. Wt: 419.5 g/mol
InChI Key: GSKONMFAARNCGQ-UHFFFAOYSA-N
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Description

1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole and piperidine rings through an amide bond formation, often facilitated by coupling reagents such as EDCI or DCC .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The trimethoxyphenyl group is particularly important for its bioactivity, as it can enhance binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-{[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is unique due to its combination of a thiazole ring, a piperidine ring, and a trimethoxyphenyl group. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

1-[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O5S/c1-11-17(20(25)23-7-5-12(6-8-23)18(21)24)29-19(22-11)13-9-14(26-2)16(28-4)15(10-13)27-3/h9-10,12H,5-8H2,1-4H3,(H2,21,24)

InChI Key

GSKONMFAARNCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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